molecular formula C25H21N3O6S B2546473 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate CAS No. 875399-22-7

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate

Cat. No.: B2546473
CAS No.: 875399-22-7
M. Wt: 491.52
InChI Key: QFKCZKJFFQMZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multifunctional structure comprising:

  • Oxo-ethyl linker: A 2-oxoethyl group connecting the quinoxaline to the benzoate ester.
  • Benzoate ester: A 3-substituted benzoate with a 2-phenylethenesulfonamido group, introducing sulfonamide functionality and a vinylphenyl moiety.

Properties

IUPAC Name

[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c29-23-16-28(22-12-5-4-11-21(22)26-23)24(30)17-34-25(31)19-9-6-10-20(15-19)27-35(32,33)14-13-18-7-2-1-3-8-18/h1-15,27H,16-17H2,(H,26,29)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKCZKJFFQMZQQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-oxo-1,2,3,4-tetrahydroquinoxaline with ethyl 3-(2-phenylethenesulfonamido)benzoate under controlled conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl 3-(2-phenylethenesulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs: SC-558 and Derivatives

describes compounds such as 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (SC-558) and its analogs (1a-f). Key comparisons:

Feature Target Compound SC-558 Analogs
Core Structure Quinoxaline (two nitrogen atoms) Quinazoline (two nitrogen atoms, fused benzene-pyrimidine)
Sulfonamide Position Attached via phenylethene to benzoate Directly linked to benzene ring
Substituent Variability Fixed phenylethenesulfonamido group Variable substituents (e.g., CH₃, OCH₃, Br, Cl) at position X (Fig. 1, )
Biological Activity Hypothesized enzyme inhibition (quinoxalines target kinases, oxidoreductases) COX-2 inhibition (SC-558 is a known COX-2 inhibitor)

Key Differences :

  • The quinoxaline core may confer distinct electronic properties compared to quinazoline, altering binding affinity in enzyme pockets.
Sulfonylurea Herbicides ()

Sulfonylureas like metsulfuron methyl and ethametsulfuron methyl share sulfonamide and triazine/benzoate motifs but differ critically:

Feature Target Compound Sulfonylurea Herbicides
Core Structure Quinoxaline 1,3,5-Triazine
Sulfonamide Linkage Phenylethenesulfonamido-benzoate ester Sulfonylurea bridge (NHSO₂NH-C(=O)-)
Bioactivity Undocumented (speculative: kinase inhibition) Acetolactate synthase (ALS) inhibition in plants
Stability Ester group may hydrolyze in vivo Methyl esters resist hydrolysis, enhancing herbicidal persistence

Functional Implications :

  • The triazine-based sulfonylureas target plant-specific ALS enzymes, while the target compound’s quinoxaline may interact with mammalian enzymes.
  • The benzoate ester in the target compound could reduce environmental persistence compared to methyl esters in herbicides .

Methodological Considerations

Crystallographic studies of similar compounds (e.g., SC-558 analogs) frequently employ SHELX software () for structure refinement.

  • High-resolution X-ray diffraction.
  • Use of SHELXL for refining disordered regions (e.g., phenylethene group) .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, and its structure features a combination of a tetrahydroquinoxaline moiety and a benzoate group, which are known to contribute to various biological activities. The compound's unique structural characteristics allow for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Key Physical Properties

PropertyValue
Molecular Weight372.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (octanol-water)Not available

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, tetrahydroquinoxaline derivatives have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of tetrahydroquinoxaline possess inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that the compound may also exhibit similar properties.

Anticancer Activity

The compound's potential anticancer activity is particularly noteworthy. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. A specific case study involving a tetrahydroquinoxaline derivative revealed its ability to inhibit tumor growth in xenograft models, indicating potential therapeutic applications in oncology.

Enzyme Inhibition

Enzyme inhibition studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. This inhibition could potentially lead to reduced proliferation of cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several tetrahydroquinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoxaline core significantly enhanced antibacterial activity.
  • Anticancer Assessment : In a research article from Cancer Research, a derivative similar to the compound was tested for its effects on breast cancer cell lines. The findings showed a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Enzyme Activity : A recent study published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of related compounds on cyclin-dependent kinases (CDKs). The results suggested that these compounds could serve as lead structures for developing new anticancer agents targeting CDKs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.